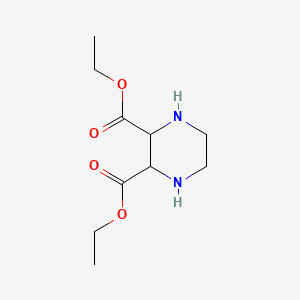

Diethyl piperazine-2,3-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

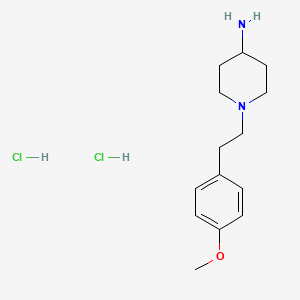

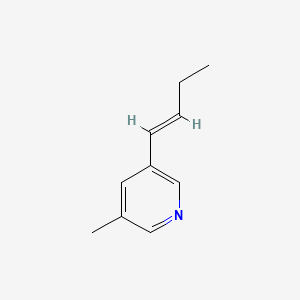

Diethyl piperazine-2,3-dicarboxylate is an organic compound . It is also known by other names such as Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate .

Physical And Chemical Properties Analysis

Diethyl piperazine-2,3-dicarboxylate is a yellow needle-like crystal . It is slightly soluble in water and soluble in hot ethanol . The melting point is between 176-183°C .

Aplicaciones Científicas De Investigación

Anthelmintic Research

Diethyl piperazine-2,3-dicarboxylate, a form of piperazine, has been extensively studied for its anthelmintic properties. It is found effective against animal and bird ascariasis. Studies reveal that piperazine inhibits the moulting and development processes of Ascaris suum larvae, affecting their proteome expression profiles and inorganic pyrophosphatase activity, suggesting its potential as a model for new anthelmintics with antimoulting functions (Islam et al., 2006).

Flame Retardant Application

Research on piperazine-phosphonates derivatives highlights their potential as flame retardants for cotton fabric. These derivatives, including Tetraethyl piperazine-1,4-diyldiphosphonate (TEPP) and Diethyl 4-methyl piperazin-1-ylphosphoramidate (DEPP), demonstrate significant effects on the thermal degradation mechanisms of treated cotton fabric, indicating their applicability in enhancing fire resistance (Nguyen et al., 2014).

Medicinal Chemistry

Piperazine derivatives, including those related to diethyl piperazine-2,3-dicarboxylate, are crucial in medicinal chemistry, featuring in drugs with diverse therapeutic uses such as antipsychotics, antidepressants, and anticancer agents. Their structure allows for significant versatility in drug design, and modifications to the piperazine nucleus can significantly impact the pharmacokinetics and dynamics of the resultant molecules (Rathi et al., 2016).

Carbon Dioxide Capture

Concentrated, aqueous piperazine solutions, closely related to diethyl piperazine-2,3-dicarboxylate, demonstrate resistance to thermal degradation and oxidation, making them effective for carbon dioxide capture. Their thermal resistance enables the use of higher temperatures in carbon capture processes, potentially leading to energy savings (Freeman et al., 2010).

Mecanismo De Acción

Propiedades

IUPAC Name |

diethyl piperazine-2,3-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-3-15-9(13)7-8(10(14)16-4-2)12-6-5-11-7/h7-8,11-12H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJNSKDRGNWNBSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(NCCN1)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Benzo[1,2-d:3,4-d':5,6-d'']triimidazole](/img/structure/B566576.png)

![5-Ethylidenebicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B566585.png)